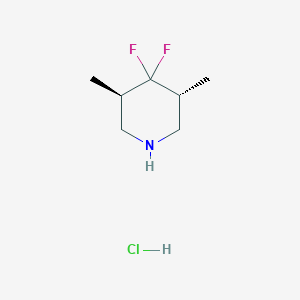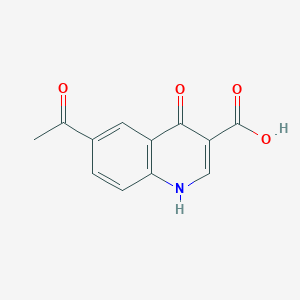
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a compound that has been used in the synthesis of a series of 4-quinolone-3-carboxylic acid-containing spirooxindole-pyrrolidine derivatives . It is also known as a novel HIV-1 integrase strand transfer inhibitor .
Synthesis Analysis
The compound can be prepared through the base-catalysed condensation of 6-acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acids . A simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields has been reported .
Molecular Structure Analysis
The structure of one of the compounds was investigated theoretically by computational techniques. DFT studies support the proposed mechanism for this cycloaddition reaction . The optimized bond lengths of C–C, C–N, and C–O in the 4-quinolone-3-carboxylic acid calculated by B3LYP/6-31G*, HF/6-31G*, M05-2x/6-31G* methods are in good agreement with the molecular structure .
Chemical Reactions Analysis
The compound has been used in multicomponent 1,3-dipolar cycloaddition reactions of azomethine ylides with new (E)-4-oxo-6-(3-phenyl-acryloyl)-1,4-dihydroquinoline-3-carboxylic acids in good yields with high regioselectivity .
Physical And Chemical Properties Analysis
The IR spectrum of compound showed two intense absorption bands at 1721, (1685 cm^-1) due to carboxylic acid and oxindole carbonyl functions, respectively .
科学的研究の応用
Antibacterial Activity
Research has demonstrated that derivatives of 1,4-dihydro-4-oxoquinoline-3-carboxylic acids, closely related to 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibit significant antibacterial activities. For example, a study by Koga et al. (1980) focused on the antibacterial activities of these compounds, particularly against Gram-positive and Gram-negative bacteria, discussing structure-activity relationships (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Neurotransmitter Receptor Antagonism
Carling et al. (1992) investigated 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid for their antagonist activity at the glycine site on the NMDA receptor. This study highlights the potential of these compounds in neuroscience and pharmacology (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).
Oxidative Functionalization in Organic Chemistry
Ueda, Yoshida, and Tokuyama (2014) explored the oxidative functionalization of the benzylic C-H bonds in tetrahydroisoquinolines, showcasing the relevance of this compound in organic synthesis and chemical reactions (Ueda, Yoshida, & Tokuyama, 2014).
Potential Therapeutic Applications
The derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, which are structurally similar to this compound, have been studied for their therapeutic potential. Solecka et al. (2014) synthesized and tested these derivatives for activities like free-radical scavenging and enzyme inhibition, indicating their possible use in treating oxidative-stress-related diseases (Solecka, Guśpiel, Postek, Ziemska, Kawȩcki, Łęczycka, Osior, Pietrzak, Pypowski, & Wyrzykowska, 2014).
Fluorescent Labeling in Biomedical Analysis
Hirano et al. (2004) studied 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, for its potential as a fluorescent labeling reagent in biomedical analysis, indicating the utility of quinoline derivatives in analytical chemistry (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
作用機序
将来の方向性
特性
IUPAC Name |
6-acetyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6(14)7-2-3-10-8(4-7)11(15)9(5-13-10)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPPQKOHRGIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2651619.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)
![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)
![1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2651629.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2651631.png)
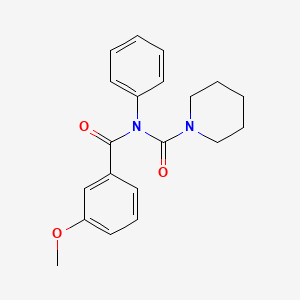
![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2651633.png)
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)
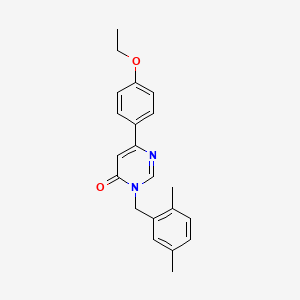
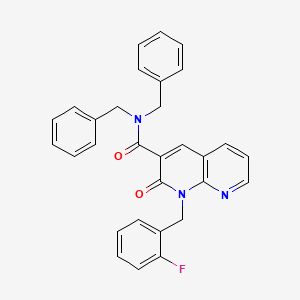
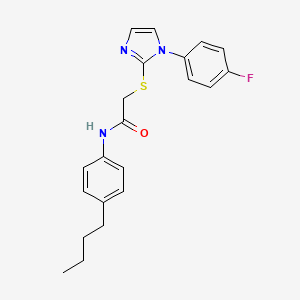
![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)
